MPD1 protein
Description
Historical Context and Initial Identification of MPD1 Protein
The initial identification of the this compound is rooted in studies of the budding yeast, Saccharomyces cerevisiae. In 1995, the gene MPD1 was isolated and characterized as a multicopy suppressor of the lethality caused by the depletion of protein disulfide isomerase (PDI). rupress.orgnih.gov This discovery was significant because PDI is an essential protein in yeast. rupress.org The research demonstrated that overexpression of MPD1 could compensate for the loss of PDI function, specifically correcting the defective maturation of carboxypeptidase Y, a process that relies on proper protein folding in the endoplasmic reticulum (ER). nih.gov
The MPD1 gene product was identified as a novel member of the PDI family. nih.gov Key structural features were noted from its sequence, including a putative N-terminal signal sequence for targeting to the ER, a C-terminal ER retention signal, and a single active site sequence characteristic of disulfide isomerases (APWCGHCK). nih.gov It was also found that the protein is glycosylated. nih.gov While not essential for the growth of yeast under normal conditions, its ability to suppress the defects from PDI1 deletion pointed to a related and important function within the ER. nih.gov It is important to note that Laing distal myopathy, also abbreviated as MPD1, is a distinct genetic disorder caused by mutations in the MYH7 gene and is unrelated to the this compound discussed here. nih.govpracticalneurology.com
Classification of this compound within Protein Families
MPD1 is classified within the Protein Disulfide Isomerase (PDI) family, a group of oxidoreductase enzymes that catalyze the formation and rearrangement of disulfide bonds in proteins. nih.govuniprot.orgnih.gov This classification is based on several key characteristics:
Functional Similarity: MPD1's primary role is to catalyze the rearrangement of disulfide bonds, a hallmark function of PDI enzymes. uniprot.org It is involved in protein folding and can compensate for the loss of the primary PDI protein (Pdi1p) in yeast, indicating a shared functional pathway. nih.govyeastgenome.org
Structural Motifs: MPD1 contains thioredoxin-like domains, which are characteristic structural motifs of the PDI family. nih.govpombase.org These domains contain the redox-active site, typically a CXXC motif, that is essential for catalytic activity. rupress.org The crystal structure of yeast Mpd1p has revealed how these thioredoxin folds can adopt diverse orientations, expanding the understanding of structural variety within the PDI family. nih.gov
Cellular Location: Like other PDI family members, MPD1 is primarily located in the endoplasmic reticulum (ER), the main site of oxidative protein folding in eukaryotic cells. uniprot.orgpombase.org
While firmly placed in the PDI family, MPD1 is also associated with the Mpv17/PMP22 family of proteins. ebi.ac.ukuniprot.org This family consists of proteins found in peroxisomal and mitochondrial membranes. ebi.ac.uknih.gov The link appears to be based on shared protein domains, as indicated by protein family databases that list the Mpv17/PMP22 domain (PF04117) as a feature of proteins related to MPD1. ebi.ac.ukuniprot.org These proteins are generally involved in forming pores or channels in organelle membranes. ebi.ac.uknih.gov
Significance of this compound in Diverse Biological Systems
The significance of MPD1 lies in its crucial role in maintaining protein homeostasis, particularly within the endoplasmic reticulum. Its functions are vital across different biological systems, from single-celled yeast to more complex organisms.
In the yeast Saccharomyces cerevisiae, MPD1 is a key player in the oxidative protein folding pathway. string-db.org It participates in the folding of proteins that require disulfide bonds for their proper conformation. uniprot.org Although PDI1 is the essential gene for this process in yeast, MPD1 is one of several non-essential homologues that can suppress the lethality of a PDI1 deletion when overexpressed. rupress.org This functional redundancy highlights the importance of the disulfide isomerization process for cell viability. rupress.org Furthermore, research has shown that Mpd1p is the only PDI homologue in yeast capable of carrying out all the essential functions of Pdi1p on its own when overexpressed, demonstrating its unique functional capacity. rupress.org
MPD1 is also integral to the ER-associated degradation (ERAD) pathway, a quality control mechanism that removes misfolded proteins from the ER. plos.org Studies have shown that Mpd1p directly interacts with the Sec61 channel, which is a conduit for proteins entering the ER and is also implicated in the retro-translocation of misfolded proteins back to the cytosol for degradation. plos.org This interaction is specifically required for the degradation of certain misfolded proteins, such as CPY*, indicating a specialized role for MPD1 in ER quality control. plos.org The protein's involvement is also noted in the response to ER stress. uniprot.org
Overview of Key Research Areas Pertaining to this compound Function and Regulation
Current research on this compound is focused on several key areas to further unravel its complex roles in cellular biology.
One major area of investigation is the precise mechanism of its function in protein folding and quality control. string-db.org This includes identifying the full range of substrate proteins that MPD1 acts upon and understanding the specifics of its interaction with other chaperones and folding enzymes in the ER. yeastgenome.org Research has focused on its binding to the Sec61 channel as a prerequisite for the degradation of specific misfolded proteins, a key aspect of the ERAD pathway. plos.orgnih.gov
Another significant research direction is understanding the regulation of MPD1 expression and activity. This involves studying how the cell controls the levels of MPD1, particularly in response to ER stress and the unfolded protein response (UPR). plos.org The UPR is a signaling pathway activated by an accumulation of misfolded proteins in the ER, and it upregulates genes like MPD1 to cope with the stress.
Structural biology continues to be a crucial area of research. The crystal structure of yeast Mpd1p has provided valuable insights, revealing a structural diversity within the PDI family that was not previously appreciated. nih.govnih.gov Further structural analyses can help to elucidate the basis for its substrate specificity and catalytic mechanism.
Finally, the functional differences and potential collaborations between MPD1 and other PDI family members are under investigation. rupress.org While MPD1 can substitute for the essential PDI1 in yeast, studies on strains with multiple deletions of PDI homologues show that these proteins are not entirely interchangeable, suggesting specialized or cooperative roles in maintaining cellular function. rupress.org
Properties
CAS No. |
170350-44-4 |
|---|---|
Molecular Formula |
C14H18FNO2 |
Synonyms |
MPD1 protein |
Origin of Product |
United States |
Molecular Architecture and Genomic Context of Mpd1 Protein
Genomic Locus and Transcriptional Organization of MPD1 Gene
The location and structure of a gene on a chromosome are fundamental to its regulation and function. The following subsections detail the genomic coordinates and the transcriptional variations of the MPD1 gene and its human ortholog, PDIA6.
In the baker's yeast, Saccharomyces cerevisiae, the MPD1 gene (also known as YOR288C) is located on the reverse strand of chromosome XV. prospecbio.com Its genomic coordinates are from 852,124 to 853,077. prospecbio.com A notable feature of the yeast MPD1 gene is its simple structure, consisting of a single exon, meaning the coding sequence is continuous without any intervening introns. prospecbio.com
The human ortholog of yeast MPD1 is the Protein Disulfide Isomerase Family A Member 6 (PDIA6) gene. nih.gov In humans, the PDIA6 gene is found on the short arm of chromosome 2, specifically at position 2p25.1. jax.org The genomic coordinates for the C57BL/6J mouse model place the Pdia6 gene on chromosome 12. jax.org Unlike its yeast counterpart, the human PDIA6 gene exhibits a more complex exon-intron structure, which is typical for mammalian genes. researchgate.net This complex structure allows for the generation of multiple protein variants from a single gene through alternative splicing. genscript.jpabclonal.comas-1.co.jporigene.com For instance, one study on a human PDI-related protein, PDILT, which has a similar exon arrangement to PDI, highlights how translation can initiate from different exons, leading to protein diversity. researchgate.net
Table 1: Genomic Location of MPD1 and its Ortholog PDIA6
| Gene | Organism | Chromosome | Genomic Coordinates |
|---|---|---|---|
| MPD1 | Saccharomyces cerevisiae | XV | 852,124 - 853,077 |
| PDIA6 | Homo sapiens | 2p25.1 | - |
| Pdia6 | Mus musculus | 12 | 17316546-17334786 (+) |
The Saccharomyces cerevisiaeMPD1 gene, having a single exon, produces one primary transcript and a corresponding protein isoform. prospecbio.complos.org
In contrast, the human PDIA6 gene undergoes alternative splicing, giving rise to multiple transcript variants that encode different protein isoforms. genscript.jpabclonal.comas-1.co.jporigene.comuniprot.org This process allows for a single gene to produce a variety of proteins with potentially distinct functions or regulatory properties. For example, transcript variant 4 of human PDIA6 possesses an alternate 5' exon structure, resulting in a different 5' untranslated region (UTR) and a shorter N-terminus in the encoded isoform (isoform d) compared to the canonical isoform a. genscript.jp The UniProt database lists five different isoforms for human PDIA6, highlighting the diversity generated from this single gene. uniprot.org This alternative splicing is a key mechanism for generating protein diversity in eukaryotes. elifesciences.org
Table 2: Known Isoforms of Human PDIA6 Protein
| Isoform ID | Description |
|---|---|
| Q15084-1 | Canonical sequence. |
| Q15084-2 | Missing amino acids 1-28. |
| Q15084-3 | Missing amino acids 1-105. |
| Q15084-4 | Missing amino acids 1-140. |
| Q15084-5 | Differs in the N-terminus compared to the canonical sequence. |
Genomic Coordinates and Exon-Intron Structure
Primary Sequence Analysis of MPD1 Protein
The amino acid sequence of a protein dictates its structure and function. This section examines the building blocks of the this compound and the conserved regions that are critical for its activity.
The full-length Saccharomyces cerevisiae this compound is composed of 318 amino acids. prospecbio.comgenecards.org Its human ortholog, PDIA6, in its canonical form, consists of 440 amino acids. uniprot.org Recombinant human PDIA6, without the signal peptide, has been produced as a 442 amino acid polypeptide chain. prospecbio.com
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly impact its function, stability, and localization. plos.orgfrontiersin.orgnih.gov Both yeast MPD1 and human PDIA6 are known to undergo PTMs. Yeast MPD1 is known to be N-glycosylated. genscript.jp Human PDIA6 has been shown to be ubiquitinated at several lysine (B10760008) residues (Lys108, Lys216, Lys241, Lys245, and Lys368) and is also subject to glycosylation, with at least one O-linked glycan site identified. genecards.org In some contexts, PDI family members can also be regulated by S-nitrosylation of active site cysteine residues, which can inhibit their enzymatic activity. frontiersin.org
Table 3: Post-Translational Modifications of MPD1 and PDIA6
| Protein | Modification | Site(s) |
|---|---|---|
| Yeast MPD1 | N-glycosylation | - |
| Human PDIA6 | Ubiquitination | Lys108, Lys216, Lys241, Lys245, Lys368 |
| Human PDIA6 | O-linked Glycosylation | 1 site |
A defining feature of the PDI family, including MPD1 and PDIA6, is the presence of one or more thioredoxin-like domains. abeomics.comnih.govresearchgate.netresearchgate.net These domains contain a conserved active site motif, typically CXXC, which is essential for the protein's oxidoreductase activity, catalyzing the formation and rearrangement of disulfide bonds in substrate proteins. abeomics.comabcam.comwikipedia.org
Yeast MPD1 contains a single thioredoxin-like domain. abeomics.comresearchgate.nettargetmol.com In contrast, human PDIA6 possesses two catalytically active thioredoxin (TRX) domains and one TRX-like domain. genscript.jpgenecards.org The presence of these domains firmly places MPD1 and PDIA6 within the thioredoxin superfamily. plos.org
It is important to clarify that the Mpv17_PMP22 domain is not found in MPD1 or any member of the PDI family. This domain is characteristic of the MPV17 protein family, which are peroxisomal and mitochondrial membrane proteins. genome.jp
Table 4: Conserved Domains in Yeast MPD1 and Human PDIA6
| Protein | Domain | Number of Domains | Active Site Motif |
|---|---|---|---|
| Yeast MPD1 | Thioredoxin-like | 1 | CXXC |
| Human PDIA6 | Thioredoxin (TRX) | 2 (active) | CXXC |
| Human PDIA6 | Thioredoxin-like (TRX-like) | 1 (inactive) | - |
Amino Acid Composition and Predicted Post-Translational Modification Sites
Structural Biology of this compound
The three-dimensional structure of a protein provides critical insights into its mechanism of action. The X-ray crystal structure of the yeast this compound has been determined, revealing the unique spatial arrangement of its single thioredoxin fold. nih.govresearchgate.net This structural information has demonstrated the diversity in domain orientations and surface properties that can be achieved with the thioredoxin fold, expanding our understanding of the PDI family. nih.govresearchgate.net
For the human PDIA6, the crystal structure of its b' domain has been solved at a resolution of 1.80 Å. rcsb.orgpdbj.org Furthermore, crystal structures of the full-length human PDI protein in both its oxidized and reduced states have provided a dynamic view of how redox changes influence its conformation. researchgate.net These structural studies are crucial for understanding how PDIA6 interacts with its substrates and performs its chaperone and isomerase functions. plos.org
Predicted and Experimentally Determined Higher-Order Structures of this compound Domains
The this compound of Saccharomyces cerevisiae (also known as Mpd1p) is an oxidoreductase that resides in the endoplasmic reticulum and participates in the folding of proteins that require disulfide bonds. nih.govuniprot.org Its three-dimensional structure has been experimentally determined through X-ray crystallography, providing a clear view of its higher-order organization. nih.gov
Mpd1p is characterized by the presence of tandem thioredoxin-fold domains, a common feature of proteins in the protein disulfide isomerase (PDI) family. nih.gov The thioredoxin fold is a specific protein domain structure shared by various enzymes involved in redox reactions. In Mpd1p, these domains are arranged in a unique orientation that distinguishes it from other members of the PDI family. nih.gov The experimentally determined crystal structure shows that Mpd1p achieves a radically different domain orientation and surface properties compared to what was previously assumed for PDI-like proteins. nih.gov
While experimental data provides the most accurate representation, predictive models such as those generated by AlphaFold are also valuable tools in structural biology, often used to model structures that have not been experimentally resolved. yeastgenome.org For yeast Mpd1p, the available crystal structure (PDB ID: 3ED3) serves as the primary source of its detailed molecular architecture. nih.gov
Interactive Data Table: Structural Features of Yeast this compound
| Feature | Description | Source |
|---|---|---|
| Protein Name | Protein disulfide-isomerase MPD1 | UniProt |
| Organism | Saccharomyces cerevisiae (Baker's yeast) | UniProt |
| Systematic Name | YOR288C | SGD |
| Structural Method | X-ray Crystallography | JBC |
| Core Domain | Thioredoxin domain (IPR013766) | InterPro |
| Domain Superfamily | Thioredoxin-like superfamily (IPR036249) | InterPro |
| Length | 318 amino acids | UniProt |
| Molecular Weight | 36,428.5 Daltons | SGD |
Comparison of this compound Structure to Other Family Members (e.g., Pdi1p)
A structural comparison between Mpd1p and Pdi1p, the essential and archetypal protein disulfide isomerase in yeast, reveals both similarities and striking differences that underscore the diversity within the PDI family. nih.govnih.gov Both proteins are located in the endoplasmic reticulum and contain thioredoxin-like domains with redox-active sites essential for catalyzing disulfide bond formation. nih.govscispace.com
The most critical distinction lies in the spatial arrangement of these domains. The X-ray crystal structure of Mpd1p revealed a "radically different" orientation of its domains compared to the more uniform structures seen in other PDI family members like Pdi1p. nih.gov This unique arrangement in Mpd1p alters the presentation of its redox-active motifs, expanding the known structural contexts for how these functional sites can be displayed within the PDI family. nih.gov These structural differences are not merely academic; they are the basis for the functional distinctions observed between the two proteins. nih.govrupress.org
Interactive Data Table: Structural Comparison of Mpd1p and Pdi1p
| Feature | Mpd1p | Pdi1p |
|---|---|---|
| Organism | Saccharomyces cerevisiae | Saccharomyces cerevisiae |
| Thioredoxin-like Domains | One active site researchgate.net | Two active sites nih.gov |
| Domain Orientation | Radically different from PDI family consensus nih.gov | Typical for PDI family members |
| Essentiality | Non-essential rupress.org | Essential rupress.org |
| Function | Can suppress PDI1 deletion when overexpressed yeastgenome.orgrupress.org | Canonical protein disulfide isomerase |
Structure-Function Relationships within this compound
The structure of a protein dictates its function, and this is clearly illustrated in the case of Mpd1p. Its primary function as a protein disulfide isomerase is directly attributable to the presence of its thioredoxin domain and the redox-active center within it. uniprot.org This active site catalyzes the rearrangement of disulfide (-S-S-) bonds in substrate proteins, a crucial step in their proper folding. uniprot.org
The unique structural architecture of Mpd1p, particularly its distinct domain orientation compared to Pdi1p, has important functional consequences. nih.gov While Pdi1p is an essential protein for yeast viability, Mpd1p is not. rupress.org However, when MPD1 is overexpressed, it can suppress the lethality caused by the deletion of the PDI1 gene, indicating that it can perform the essential oxidative functions of Pdi1p. yeastgenome.orgrupress.org This functional redundancy is made possible by the shared thioredoxin-based catalytic mechanism.
Despite this overlap, the proteins are not functionally identical. scispace.com The structural differences, including the number of active sites and their spatial presentation, likely account for the observed functional distinctions and the inability of Mpd1p at normal expression levels to fully compensate for the loss of Pdi1p. nih.govresearchgate.net In fact, Mpd1p is the only PDI1 homolog in yeast that, on its own, can carry out all the essential functions of Pdi1p when overexpressed, highlighting a unique capability rooted in its specific structure. scispace.comrupress.org This demonstrates a clear relationship where the protein's higher-order structure directly modulates its biological activity and its role within the cellular protein folding machinery.
Cellular Dynamics and Localization of Mpd1 Protein
Subcellular Compartmentalization of MPD1 Protein
The proper functioning of a cell relies on the precise localization of its proteins. The this compound is primarily found within the endoplasmic reticulum (ER), a network of membranes inside eukaryotic cells involved in protein and lipid synthesis. yeastgenome.org However, its localization is not static and can be influenced by various cellular conditions.
The journey of the this compound to its primary residence in the ER is a highly regulated process. This targeting is largely directed by specific amino acid sequences within the protein that act as "address labels" for the cellular transport machinery.
ER Retention Signal: Proteins destined for the ER often contain a signal sequence, typically a short stretch of hydrophobic amino acids at their N-terminus. harvard.edukhanacademy.org This signal peptide directs the nascent protein to the ER membrane and into its lumen. harvard.edukhanacademy.org For soluble ER resident proteins like MPD1, a retention signal, such as the HDEL or KDEL sequence at the C-terminus, is crucial for preventing their secretion from the cell and ensuring their return to the ER if they happen to escape to the Golgi apparatus. nih.govnih.gov This retrieval system is vital for maintaining the proper concentration of functional proteins within the ER. nih.gov
Chloroplast Localization: Interestingly, in the plant Arabidopsis thaliana, a homolog of MPD1 has been identified within the chloroplasts. nih.govoup.comresearchgate.net This suggests that in plants, MPD1 may possess a chloroplast transit peptide, a specific N-terminal sequence that directs the protein to the chloroplast. energy.gov This dual localization points to potentially diverse roles for MPD1 in different cellular compartments and organisms.
The subcellular location of the this compound is not fixed and can change in response to various cellular stresses. This dynamic relocalization is a key aspect of its function in maintaining cellular homeostasis.
ER Stress and the Unfolded Protein Response (UPR): When unfolded or misfolded proteins accumulate in the ER, a condition known as ER stress, the cell activates the Unfolded Protein Response (UPR). frontiersin.orgnih.gov During ER stress, there is evidence of "ER reflux," where some ER-luminal proteins, including MPD1, show weak evidence of being redistributed to the cytosol. biorxiv.org This relocalization might be part of a broader cellular strategy to manage the burden of misfolded proteins. The UPR also leads to the increased transcription of genes encoding chaperones and folding enzymes, including MPD1, to help restore proper protein folding. nih.govresearchgate.net
Chilling Stress in Plants: In Arabidopsis, the overexpression of the chloroplast-localized MPD1 under chilling conditions leads to an accumulation of reactive oxygen species (ROS), resulting in cellular damage. nih.govoup.com This suggests that the levels and localization of MPD1 in chloroplasts are critical for managing oxidative stress during low-temperature exposure.
Table 1: Subcellular Localization and Targeting of this compound
| Organism | Primary Localization | Targeting Signal/Mechanism | Stimulus for Relocalization |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Endoplasmic Reticulum yeastgenome.org | ER Retention Signal (e.g., HDEL) nih.govnih.gov | ER Stress (Unfolded Protein Response) biorxiv.org |
Mechanisms Governing this compound Targeting and Trafficking (e.g., ER retention signal, chloroplast localization)
Oligomerization States and Complex Formation of this compound
Many proteins function not as single units but as part of larger assemblies called oligomers. The ability of MPD1 to form these complexes is central to its biological activities.
Homooligomerization refers to the self-association of identical protein subunits to form a larger complex. nih.govnih.govencyclopedia.pub This process can be crucial for protein stability, regulation of activity, and the formation of large cellular structures. nih.govnih.gov While direct evidence for the specific homooligomeric state of MPD1 is still being investigated, the formation of such complexes is a common feature among proteins. encyclopedia.pubnih.gov The oligomeric state of a protein can be influenced by factors like protein concentration and the presence of specific binding partners. news-medical.netfrontiersin.org
MPD1 also participates in the formation of heterooligomeric complexes, where it interacts with other, different proteins. A key interaction for MPD1 is with the Sec61 complex, the central component of the protein translocation channel in the ER membrane. nih.govbiorxiv.org
Interaction with the Sec61 Complex: The Sec61 complex forms a channel through which newly synthesized proteins enter the ER. semanticscholar.org Research has shown that MPD1 binds to the luminal hinge region of the Sec61 channel. nih.govbiorxiv.org This interaction is particularly important for the process of ER-associated degradation (ERAD), a quality control mechanism that removes misfolded proteins from the ER. nih.govbiorxiv.org Specifically, the binding of MPD1 to Sec61 is a prerequisite for the degradation of a specific misfolded protein, CPY*. nih.gov Deletion of the MPD1 binding site on Sec61 impairs this degradation process without affecting the import of proteins into the ER. nih.gov This suggests a specific role for the MPD1-Sec61 complex in the recognition and export of certain misfolded substrates from the ER for degradation in the cytosol.
Table 2: Known Protein Interactions of MPD1
| Interacting Partner | Cellular Location | Functional Significance |
|---|
Molecular Functions and Enzymatic Activities of Mpd1 Protein
Binding Specificities and Ligand Recognition by MPD1 Protein
The this compound, a member of the protein disulfide isomerase (PDI) family, exhibits specific binding capabilities that are crucial for its function within the endoplasmic reticulum (ER). nih.govnih.gov Its interactions are not random; rather, they are directed toward specific protein partners and substrates, a characteristic governed by the protein's unique structural features. nih.gov The binding affinity of a protein like MPD1 is determined by non-covalent intermolecular forces, including hydrogen bonding and electrostatic interactions, which dictate the strength and specificity of the interaction with its ligands. malvernpanalytical.com
The ability of proteins to carry out their biological roles is frequently dependent on their specific interactions with other proteins. nih.gov The surfaces where these interactions occur, known as protein-protein interfaces, are critical for understanding biological function. nih.gov In the context of MPD1, these interfaces facilitate its integration into the cellular machinery, particularly in processes related to protein folding and quality control.
Research has shown that MPD1 interacts with several other proteins within the ER. For instance, studies in Saccharomyces cerevisiae have revealed that MPD1 can interact with Cne1p, inhibiting its chaperone activity. yeastgenome.org A significant interaction has been identified between MPD1 and the Sec61 translocon, the primary channel for protein import into the ER. nih.govplos.org Specifically, MPD1 binds to the lumenal hinge region of Sec61. nih.gov This interaction is not merely incidental; it is a prerequisite for the ER-associated degradation (ERAD) of specific misfolded proteins. nih.govplos.org Deletion of the MPD1 binding site on Sec61 impairs this interaction and leads to a defect in the degradation of the misfolded protein CPY* without affecting general protein import. nih.gov This highlights a specific role for the MPD1-Sec61 interaction in the quality control of secretory proteins. nih.gov Furthermore, systematic studies have indicated that MPD1 shows a preference for interacting with the Sec61 translocon over the Ssh1 translocon, another protein translocation complex in the ER membrane. nih.gov
The structural basis for these interactions lies in the domains of the this compound. Like other PDI family members, MPD1 contains thioredoxin-like domains. nih.govnih.gov However, the orientation and surface properties of these domains in MPD1 are distinct, allowing for a unique set of protein-protein interactions compared to other PDI family members like Pdi1p. nih.gov
Table 1: Known Protein Interactors of MPD1
| Interacting Protein | Cellular Location | Functional Consequence of Interaction |
| Cne1p | Endoplasmic Reticulum | Inhibition of Cne1p chaperone activity. yeastgenome.org |
| Sec61 | Endoplasmic Reticulum Membrane | Facilitates ER-associated degradation (ERAD) of specific substrates like CPY*. nih.govplos.org |
MPD1 demonstrates selectivity in binding to its substrates, a key aspect of its function in protein maturation and degradation. A well-documented substrate for MPD1 is the misfolded form of carboxypeptidase Y, known as CPY. nih.govmolbiolcell.org The degradation of CPY is significantly stabilized when MPD1 is deleted, indicating a crucial role for MPD1 in the ERAD of this particular substrate. molbiolcell.org This specificity is further highlighted by the fact that deletion of other nonessential PDI family members does not have the same stabilizing effect on CPY*. molbiolcell.org
The binding of MPD1 to CPY* is a critical step that precedes its degradation. The interaction of MPD1 with the Sec61 translocon is essential for this process, suggesting that MPD1 may act as an adapter or recognition factor that targets CPY* to the retrotranslocation machinery. nih.govresearchgate.net The binding specificity for substrates like CPY* is likely determined by the recognition of specific structural features or exposed residues on the misfolded protein. While the precise molecular determinants of this recognition by MPD1 are not fully elucidated, it is a common feature of PDI family proteins to recognize unfolded or partially folded polypeptides. frontiersin.orgresearchgate.net
It is important to note that while MPD1 is critical for the degradation of CPY*, it is not required for the ERAD of all substrates. molbiolcell.org For example, the degradation of other ERAD substrates, such as a form of apolipoprotein B, is not affected by the deletion of MPD1. molbiolcell.org This substrate specificity underscores the functional diversification among the PDI family members, with each member potentially recognizing a distinct subset of misfolded proteins. molbiolcell.org
Table 2: Substrate Specificity of MPD1 in ER-Associated Degradation (ERAD)
| Substrate | Effect of MPD1 Deletion on Degradation |
| CPY * | Stabilized (degradation inhibited). molbiolcell.org |
| ApoB29 | No significant effect. molbiolcell.org |
| pαf | Degradation supported when MPD1 is the only PDI. molbiolcell.org |
| α-ENaC | No ERAD defect observed. molbiolcell.org |
Protein-Protein Interaction Interfaces of this compound
Enzymatic Activities Attributed to this compound
MPD1 is a multifunctional enzyme, exhibiting several catalytic activities that are central to its role in the ER. nih.govuniprot.org These activities are primarily related to the modification of disulfide bonds in proteins and assisting in their proper folding.
The hallmark enzymatic activity of MPD1 is its function as a protein disulfide isomerase (PDI). nih.govnih.govuniprot.org This activity involves the catalysis of the rearrangement of disulfide (-S-S-) bonds in proteins. uniprot.org This isomerization is a critical step in the oxidative folding of many proteins, ensuring that the correct disulfide bridges are formed, which is essential for achieving their native three-dimensional structure and biological activity. nih.gov
The PDI activity of MPD1 is conferred by its thioredoxin-like domain, which contains a conserved active site motif. nih.govnih.gov In yeast MPD1, this active site sequence is APWCGHCK. nih.gov The cysteine residues within this motif are directly involved in the redox chemistry of disulfide bond exchange. frontiersin.org The process can involve the oxidation of free thiol groups to form new disulfide bonds, the reduction of existing disulfide bonds, and the isomerization of incorrectly paired disulfide bonds. frontiersin.orgoup.com The ability of MPD1 to perform these reactions allows it to correct non-native disulfide bonds and facilitate the folding of a wide range of proteins. nih.gov The overexpression of MPD1 can suppress the defects caused by the deletion of PDI1, the essential PDI in yeast, further demonstrating its related and crucial function in the ER. nih.gov
In addition to its isomerase activity, MPD1 also functions as a protein-disulfide reductase. yeastgenome.org This activity involves the reduction of disulfide bonds in a protein substrate, converting them to two thiol groups (dithiol). wikipedia.org This reaction is often dependent on the presence of a reducing agent, and in the case of MPD1, this can be glutathione (B108866) (GSH). yeastgenome.orgwikipedia.org The systematic name for this enzyme class is glutathione:protein-disulfide oxidoreductase. wikipedia.org
The glutathione-dependent reductase activity allows MPD1 to participate in the reduction of misfolded proteins, which can be a necessary step before their refolding or degradation. nih.govacs.org The reaction involves the transfer of reducing equivalents from glutathione to the protein substrate via the enzyme's active site. acs.org While oxidative folding is a primary function in the ER, the ability to reduce disulfide bonds is also critical for correcting folding errors and maintaining a proper redox environment. mit.edu Recent research has highlighted that some PDI family members exhibit unusually fast glutathione-coupled oxidation activity, suggesting a sophisticated interplay between these enzymes and the cellular glutathione pool. researchgate.net
Beyond its enzymatic roles in disulfide bond manipulation, MPD1 also exhibits chaperone and co-chaperone activity. nih.govuniprot.org Molecular chaperones are proteins that assist in the folding of other proteins, preventing their aggregation and misfolding without being part of the final structure. nih.govbiomedpharmajournal.org Co-chaperones are proteins that assist the primary chaperones in their function. wikipedia.orgnih.gov
MPD1's chaperone activity is linked to its ability to bind to unfolded or partially folded polypeptide chains, a function shared by many PDI family members. frontiersin.org This binding prevents the exposed hydrophobic regions of the folding intermediates from aggregating, thereby facilitating their productive folding. biomedpharmajournal.org This chaperone function of PDI family members can be independent of their redox activity. frontiersin.org
Protein-Disulfide Reductase Activity (Glutathione-dependent)
Role of this compound in Molecular Scaffolding and Assembly
The this compound, a member of the protein disulfide isomerase (PDI) family, plays a significant role in the intricate processes of protein folding and quality control within the endoplasmic reticulum (ER). plos.orgresearchgate.net While not a classical scaffold protein that provides a rigid framework for cellular structures, MPD1 contributes to molecular scaffolding and the assembly of protein complexes through its dynamic interactions with various partner proteins. This function is crucial for maintaining protein homeostasis, particularly in the context of the ER-associated degradation (ERAD) pathway.
Recent research has illuminated the role of MPD1 as a key interaction partner within the ER, facilitating the assembly of machinery necessary for the degradation of misfolded proteins. One of the most well-documented interactions is between MPD1 and the Sec61 channel, the primary conduit for protein translocation across the ER membrane. plos.orgbiorxiv.org Studies have shown that MPD1 specifically binds to the luminal hinge region of Sec61. plos.org This interaction is a prerequisite for the degradation of certain misfolded proteins, such as the mutant carboxypeptidase Y (CPY*). plos.orgbiorxiv.org By binding to Sec61, MPD1 is thought to help recruit or stabilize components of the ERAD machinery at the site of retro-translocation, where misfolded proteins are moved from the ER back into the cytosol for degradation by the proteasome. plos.org
Furthermore, MPD1 does not act in isolation but rather as part of a network of PDI family members. It has been shown to form cross-linked complexes with other PDIs, including the essential Pdi1 and other homologs like Eug1 and Mpd2. nih.gov This suggests a cooperative or coordinated function among these proteins in managing the flux of folding and misfolded proteins within the ER. The interaction of MPD1 with other PDIs and ER proteostasis factors indicates its integration into larger protein assemblies that collectively monitor and maintain the fidelity of protein synthesis. nih.gov
The scaffolding function of MPD1 can be understood as facilitating transient, yet functionally critical, protein-protein interactions that are essential for the assembly of dynamic molecular machines. This is distinct from the function of structural scaffold proteins that provide a more stable architectural framework. The interactions of MPD1 appear to be crucial for the specificity and efficiency of processes like ERAD, ensuring that the correct substrates are targeted for degradation.
A summary of key interaction partners of MPD1 and their functional implications for molecular assembly is presented in the table below.
| Interacting Protein | Functional Context | Implication for Molecular Scaffolding and Assembly |
| Sec61 | Endoplasmic Reticulum-Associated Degradation (ERAD) | MPD1 binding to the Sec61 channel is crucial for the degradation of specific misfolded proteins like CPY*, suggesting a role in assembling the ERAD machinery at the retro-translocation site. plos.orgbiorxiv.org |
| Pdi1 | Protein Folding and Disulfide Bond Formation | Interaction with the essential PDI, Pdi1, points to a cooperative role within a network of PDIs that manage protein folding and quality control. nih.gov |
| Eug1 | Protein Folding and Disulfide Bond Formation | Forms complexes with other PDI family members, indicating participation in a broader protein quality control assembly. nih.gov |
| Mpd2 | Protein Folding and Disulfide Bond Formation | Interacts with other PDIs, suggesting a role in the coordinated regulation of disulfide bond formation and protein folding. nih.gov |
Regulation of Mpd1 Protein Expression and Activity
Post-Transcriptional Control of MPD1 Protein Levels
Following transcription, the amount of this compound is further regulated through post-transcriptional mechanisms that control the stability of its messenger RNA (mRNA) and the efficiency of its translation into protein. These control layers allow the cell to rapidly adjust protein levels without altering gene transcription.
The level of any given mRNA in a cell is determined by the balance between its synthesis and its degradation. In eukaryotes, mRNA degradation is a highly regulated process that often begins with the shortening of the poly(A) tail at the 3' end of the transcript, a process called deadenylation elifesciences.orgresearchgate.net. Following this, the mRNA can be degraded from the 5' end after removal of its cap structure or from the 3' end by the exosome complex elifesciences.orgresearchgate.net. The stability of an mRNA transcript can be influenced by RNA-binding proteins (RBPs) that bind to specific sequences, often in the untranslated regions (UTRs), to either protect the transcript from degradation or target it for destruction nih.govbiologists.com.
While the specific pathways and RBPs that control the stability of the MPD1 transcript have not been extensively detailed, it is known that transcripts for genes involved in cellular stress responses can be post-transcriptionally regulated plos.org. For instance, in yeast, the RBP Ssd1 has been shown to up-regulate the expression of genes involved in cell wall biogenesis by increasing the stability of their mRNAs plos.org. It is plausible that similar mechanisms involving specific RBPs govern the stability of the MPD1 transcript to ensure its availability during stress conditions like the UPR.
The UPR, which upregulates MPD1 transcription, also involves significant translational control. Under severe ER stress, global protein synthesis is often attenuated to prevent further accumulation of proteins in the stressed ER. However, cells can selectively translate the mRNAs of key UPR target genes plos.org. This ensures that crucial proteins for protein folding and degradation, likely including MPD1, are synthesized to help restore cellular homeostasis. This selective translation is a key feature of cellular adaptation, though the precise factors that mediate the specific translational regulation of MPD1 synthesis remain an area for further investigation hubrecht.eumdpi.com.
mRNA Stability and Degradation Pathways for MPD1 Transcripts
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. thermofisher.com These modifications involve the covalent addition of functional groups or other proteins, proteolytic cleavage, or the complete degradation of the protein. thermofisher.com PTMs like phosphorylation, glycosylation, ubiquitination, methylation, and acetylation significantly expand the functional diversity of the proteome. thermofisher.comnih.gov
Phosphorylation Events Affecting this compound Function
Phosphorylation, the addition of a phosphate (B84403) group to amino acid residues like serine, threonine, and tyrosine, is a key reversible PTM that can activate or deactivate proteins by altering their conformation. wikipedia.orgthermofisher.com In the context of MPD1, which is associated with Myopathy, distal, 1, a condition linked to mutations in the MYH7 gene, phosphorylation plays a significant regulatory role. genecards.org
Research on related proteins and pathways provides insights into how phosphorylation might affect MPD1. For instance, in various cellular signaling pathways, protein kinases and phosphatases work in a coordinated manner to control protein function. nih.gov The phosphorylation status of a protein can determine its activity level, its interactions with other proteins, and its subcellular localization. thermofisher.com
In a broader context, studies on other proteins involved in muscle function and disease, such as those implicated in hypertrophic cardiomyopathy, have highlighted how phosphorylation changes can alter protein energetic states and lead to disease pathogenesis. csic.es While direct phosphorylation sites on MPD1 are not extensively detailed in the provided results, the general principles of kinase and phosphatase regulation are fundamental to understanding its functional modulation. thermofisher.comnih.gov
Table 1: General Effects of Protein Phosphorylation
| Effect | Description |
| Activation/Deactivation | Alters the protein's three-dimensional structure, switching its enzymatic or binding activity on or off. wikipedia.org |
| Signal Transduction | Phosphorylated proteins can recruit other signaling molecules, propagating cellular signals. thermofisher.com |
| Protein-Protein Interactions | Phosphorylation can create or block docking sites for other proteins, regulating complex formation. |
| Subcellular Localization | Can trigger the movement of a protein between different cellular compartments. |
| Protein Stability | Can mark a protein for degradation or protect it from degradation. |
This table provides a general overview of phosphorylation effects, which are applicable principles for understanding the regulation of proteins like MPD1.
Ubiquitination and Proteasomal Degradation Pathways for this compound
Ubiquitination is a PTM where ubiquitin, a small regulatory protein, is attached to a substrate protein. wikipedia.org This process often targets the protein for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. mdpi.comthermofisher.com The specificity of this process is determined by E3 ubiquitin ligases, which recognize specific target proteins. wikipedia.org
In the context of protein quality control, ubiquitination plays a critical role in eliminating misfolded or dysfunctional proteins. thermofisher.com For proteins associated with the endoplasmic reticulum (ER), such as the yeast homolog of MPD1, which is involved in protein folding, this process is part of the ER-associated degradation (ERAD) pathway. biorxiv.orgplos.org The yeast this compound has been shown to interact with components of the ERAD machinery, suggesting its involvement in the quality control of secretory proteins. biorxiv.orgplos.org
The degradation of mitochondrial outer membrane proteins also involves ubiquitination and the proteasome, indicating that this is a widespread mechanism for protein turnover. nih.gov While specific E3 ligases for human MPD1 are not explicitly identified in the search results, the general mechanism involves the sequential action of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. mdpi.com
Table 2: Key Components of the Ubiquitin-Proteasome System
| Component | Function |
| Ubiquitin (Ub) | A small protein that is covalently attached to target proteins. thermofisher.com |
| E1 (Ubiquitin-activating enzyme) | Activates ubiquitin in an ATP-dependent manner. mdpi.com |
| E2 (Ubiquitin-conjugating enzyme) | Receives activated ubiquitin from E1. mdpi.com |
| E3 (Ubiquitin ligase) | Recognizes the target protein and facilitates the transfer of ubiquitin from E2 to the target. wikipedia.org |
| Proteasome (26S) | A large protein complex that recognizes and degrades polyubiquitinated proteins. mdpi.comthermofisher.com |
This table outlines the general components of the ubiquitin-proteasome pathway, which is relevant to the degradation of proteins like MPD1.
Glycosylation of this compound
Glycosylation is the enzymatic process of attaching glycans (carbohydrates) to proteins, a common PTM for proteins synthesized in the endoplasmic reticulum. wikipedia.org This modification can significantly impact protein folding, stability, and function. thermofisher.comwikipedia.org There are different types of glycosylation, including N-linked (to asparagine) and O-linked (to serine or threonine). wikipedia.org
For proteins like the yeast homolog of MPD1, which functions as a protein disulfide isomerase in the ER, glycosylation is a critical aspect of the cellular protein folding and quality control machinery. yeastgenome.orgasm.org In yeast, O-mannosylation (a type of O-glycosylation) is important for protein folding and quality control in the ER. nih.gov Misfolded glycoproteins can be targeted for degradation through the ERAD pathway, a process in which specific glycan structures are recognized. nih.gov
While direct evidence of the specific glycosylation patterns on human MPD1 is not detailed, its homologs' involvement in the ER suggests that it is likely a glycoprotein. biorxiv.orgplos.orgyeastgenome.org The functional consequences of glycosylation are diverse, affecting protein conformation, solubility, and interactions with other molecules. mdpi.com
Table 3: General Functions of Protein Glycosylation
| Function | Description |
| Protein Folding | Assists in the proper folding and quality control of proteins in the ER. wikipedia.org |
| Protein Stability | Can increase the stability and solubility of proteins. thermofisher.com |
| Cell Adhesion | Glycans on cell surface proteins can mediate cell-to-cell interactions. wikipedia.org |
| Protein Trafficking | Acts as a signal for transporting proteins to their correct cellular destinations. mdpi.com |
| Modulation of Function | Can directly influence the biological activity of the protein. wikipedia.org |
This table summarizes the general roles of glycosylation, providing a framework for understanding its potential impact on MPD1.
Other Covalent Modifications of this compound (e.g., Acetylation, Methylation, Lipidation)
Beyond phosphorylation, ubiquitination, and glycosylation, proteins can undergo a variety of other covalent modifications that regulate their function. thermofisher.com These include acetylation, methylation, and lipidation. thermofisher.comnih.gov
Acetylation is the addition of an acetyl group, typically to the N-terminus of a protein or the lysine (B10760008) residues. wikipedia.orgcreative-proteomics.com Lysine acetylation is a reversible modification that plays a significant role in regulating gene expression through the modification of histones and also affects the activity of numerous other proteins. cellsignal.com
Methylation involves the addition of a methyl group, most commonly to lysine and arginine residues. nih.gov Like acetylation, histone methylation is a key regulator of chromatin structure and gene expression. nih.gov
Lipidation is the attachment of lipid moieties to a protein, which often targets the protein to a membrane. thermofisher.com
While specific instances of these modifications on MPD1 are not provided in the search results, they represent important regulatory mechanisms for a wide range of proteins and could potentially influence MPD1 function. thermofisher.comnih.gov
Table 4: Overview of Other Post-Translational Modifications
| Modification | Description | General Function |
| Acetylation | Addition of an acetyl group to a lysine residue or N-terminus. wikipedia.org | Regulation of gene expression, protein stability, and enzymatic activity. cellsignal.com |
| Methylation | Addition of a methyl group to lysine or arginine residues. nih.gov | Regulation of gene expression and protein-protein interactions. nih.gov |
| Lipidation | Covalent attachment of a lipid group. thermofisher.com | Targeting of proteins to cellular membranes. thermofisher.com |
This table provides a general overview of other PTMs that could potentially regulate MPD1.
Allosteric Regulation and Conformational Changes of this compound
Allosteric regulation occurs when the binding of a ligand to one site on a protein influences the binding or activity at a different site. researchgate.net This regulation is mediated by conformational changes in the protein's structure. biorxiv.org
In the context of a protein identified as MPD1 in a study on Bombyx mori juvenile hormone binding protein (JHBP), the binding of a ligand, 2-methyl-2,4-pentanediol (MPD), induced significant conformational changes. plos.org Specifically, the binding of one MPD molecule (termed MPD1 in that study) to the juvenile hormone-binding pocket caused changes in the size and shape of this pocket. plos.orgrcsb.org Furthermore, the binding of a second MPD molecule to a different cavity induced more substantial conformational changes. plos.orgrcsb.org This demonstrates the principle of ligand-induced conformational changes that can allosterically regulate protein function. plos.orgrcsb.org
While this study refers to a ligand as "MPD1," it is important to note this is distinct from the "this compound" that is the subject of this article. However, the findings illustrate the general principles of allosteric regulation and conformational change that are broadly applicable to protein function.
For proteins in general, allosteric regulation is a key mechanism for controlling their activity in response to cellular signals. researchgate.net These regulatory events can be either activating or inhibitory. researchgate.net The ability of proteins to switch between different conformational states is fundamental to their biological function. biorxiv.org
Table 5: Principles of Allosteric Regulation and Conformational Change
| Principle | Description |
| Allosteric Site | A binding site on a protein that is distinct from the active or primary binding site. researchgate.net |
| Effector Molecule | A ligand that binds to the allosteric site and modulates the protein's activity. biorxiv.org |
| Conformational Change | A change in the three-dimensional structure of a protein induced by effector binding. biorxiv.orgplos.org |
| Functional Modulation | The resulting activation or inhibition of the protein's biological activity. researchgate.net |
This table outlines the fundamental concepts of allosteric regulation, which are relevant to understanding the control of protein activity.
Biological Roles and Cellular Processes Mediated by Mpd1 Protein
MPD1 Protein in Protein Folding and Quality Control in the Endoplasmic Reticulum
The this compound, a member of the protein disulfide isomerase (PDI) family, plays a significant role in the folding and quality control of proteins within the endoplasmic reticulum (ER). yeastgenome.org The ER is a critical organelle for the synthesis and maturation of a large portion of a eukaryotic cell's proteins. uu.nl It provides a unique environment with chaperones and folding enzymes that facilitate these processes. uu.nlcellular-protein-chemistry.nl The quality control system in the ER ensures that only correctly folded proteins are exported, while misfolded proteins are retained and ultimately degraded. uu.nlresearchgate.net
Role in Protein Disulfide Bond Formation and Rearrangement
This compound is involved in the crucial process of forming and rearranging disulfide bonds, which are vital for the stability and function of many proteins. uniprot.orgmdpi.comcreative-proteomics.com This process, known as oxidative protein folding, is a key function of the PDI family of enzymes. mdpi.comrupress.org These enzymes catalyze the oxidation of thiol groups on cysteine residues to form disulfide bonds and can also isomerize, or rearrange, incorrect disulfide bonds that may have formed. ki.se
Contribution to ER-Associated Degradation (ERAD) Pathways
This compound also contributes to the ER-associated degradation (ERAD) pathway, a critical component of the ER's quality control system. mybiosource.commolbiolcell.org ERAD is responsible for identifying and eliminating misfolded or unassembled proteins from the ER, preventing their accumulation and potential toxicity. embopress.orgnih.gov This process involves the recognition of aberrant proteins, their retro-translocation from the ER to the cytosol, and their subsequent degradation by the proteasome. embopress.orgembopress.org
Research has shown that MPD1 is involved in the degradation of specific ERAD substrates. molbiolcell.org For instance, the degradation of a misfolded version of carboxypeptidase Y (CPY*), which contains five disulfide bonds, is stabilized when MPD1 is deleted. molbiolcell.org This indicates that MPD1 plays a role in the ERAD of this particular substrate. molbiolcell.org The involvement of different PDI family members, like MPD1, in the degradation of various substrates suggests a level of specificity in the ERAD pathway. molbiolcell.org
Impact on Protein Maturation (e.g., carboxypeptidase Y)
The proper maturation of certain proteins is influenced by the function of MPD1. A notable example is carboxypeptidase Y (CPY), a vacuolar protease in yeast. jmb.or.kr The maturation of CPY involves its correct folding and the formation of disulfide bonds within the ER. mit.edu
Studies have demonstrated that the overexpression of MPD1 can suppress defects in the maturation of CPY, particularly in cells lacking the primary PDI protein (Pdi1p). yeastgenome.org This suggests that MPD1 can compensate for the loss of Pdi1p's function in this process. yeastgenome.org The efficient folding and disulfide bond formation facilitated by MPD1 are critical for CPY to achieve its active conformation and be correctly transported to its final destination in the vacuole. jmb.or.krmit.edu
Table 1: Research Findings on MPD1's Role in Protein Folding and Quality Control
| Process | Key Finding | Model Organism/System |
| Protein Disulfide Bond Formation | Catalyzes the formation, breakage, and rearrangement of disulfide bonds. uniprot.org | Eukaryotic Cells |
| ER-Associated Degradation (ERAD) | Deletion of MPD1 stabilizes the misfolded CPY* substrate. molbiolcell.org | Saccharomyces cerevisiae (Yeast) |
| Protein Maturation | Overexpression of MPD1 suppresses defects in carboxypeptidase Y maturation in pdi1 null mutants. yeastgenome.org | Saccharomyces cerevisiae (Yeast) |
This compound in Cellular Stress Response and Homeostasis (e.g., Reactive Oxygen Species management)
The this compound is also implicated in the cellular response to stress and the maintenance of homeostasis, particularly in managing reactive oxygen species (ROS). nih.gov Cellular stress, such as oxidative stress, can disrupt normal cellular processes, including protein folding in the ER. frontiersin.org
Role of this compound in Oxidative Stress Response
MPD1 plays a role in the oxidative stress response, which is the cell's mechanism to counteract the harmful effects of elevated levels of ROS. nih.govfrontiersin.org ROS are natural byproducts of cellular metabolism, but their overproduction can lead to damage of cellular components like proteins, lipids, and DNA. nih.govmdpi.com
In the plant Arabidopsis thaliana, overexpression of a chloroplast-located MPD1 homolog was found to lead to an accumulation of hydrogen peroxide (H2O2), a type of ROS, under chilling conditions, resulting in increased chilling sensitivity. nih.gov This finding suggests a role for MPD1 in regulating ROS levels. nih.gov In yeast, PDI family members are deeply involved in managing oxidative stress within the ER, which can be a significant source of cellular ROS. mdpi.com
This compound in Unfolded Protein Response
The unfolded protein response (UPR) is a signaling pathway activated by the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. wikipedia.orgfrontiersin.org The UPR aims to restore ER homeostasis by increasing the protein folding capacity and promoting the degradation of misfolded proteins. wikipedia.orgfrontiersin.org
The expression of MPD1 is induced by the UPR. mit.edu In the pathogenic fungus Ustilago maydis, the expression of mpd1 is significantly increased during biotrophic growth, indicating an activation of the UPR. nih.gov This suggests that MPD1 is a component of the cellular machinery that responds to ER stress. By participating in protein folding and degradation, MPD1 helps to alleviate the burden of unfolded proteins that triggers the UPR. yeastgenome.orgmolbiolcell.org
Table 2: Research Findings on MPD1's Role in Cellular Stress Response
| Stress Response | Key Finding | Model Organism/System |
| Oxidative Stress Response | Overexpression of a chloroplast MPD1 homolog in Arabidopsis leads to increased H2O2 accumulation and chilling sensitivity. nih.gov | Arabidopsis thaliana (Plant) |
| Unfolded Protein Response (UPR) | MPD1 expression is induced by the UPR. mit.edu | Saccharomyces cerevisiae (Yeast) |
| Unfolded Protein Response (UPR) | mpd1 expression is significantly increased during biotrophic growth in Ustilago maydis, indicating UPR activation. nih.gov | Ustilago maydis (Fungus) |
This compound in Photosynthetic Processes (in plants)
The this compound, identified as a chloroplast Mpv17_PMP22 domain-containing protein in Arabidopsis thaliana, plays a significant role in the plant's response to environmental stress, which is intrinsically linked to photosynthetic processes. nih.gov Photosynthesis, the process by which plants convert light energy into chemical energy, occurs within the chloroplasts. sheffield.ac.uk The efficiency of photosynthesis can be compromised by various environmental stressors, including low temperatures.
Research has revealed that the this compound is involved in the regulation of reactive oxygen species (ROS) during chilling stress. nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including those essential for photosynthesis. nih.gov While MPD1's direct enzymatic role in the core photosynthetic light and dark reactions is not fully elucidated, its function in managing ROS levels under chilling conditions is critical for protecting the photosynthetic machinery from oxidative damage. nih.gov
A study on Arabidopsis mutants identified a gene, At4g03410, which encodes the chloroplast protein MPD1. nih.gov This research demonstrated that overexpression of the MPD1 gene leads to increased accumulation of hydrogen peroxide (H2O2), a type of ROS, under chilling conditions. nih.gov This accumulation results in greater chilling-induced damage, indicating that the proper regulation of MPD1 expression is crucial for plant survival at low temperatures. nih.gov The study confirmed the link between MPD1, ROS dysregulation, and chilling damage by observing that the application of paraquat, a ROS-generating herbicide, worsened the chilling damage in plants overexpressing MPD1. nih.gov
These findings suggest that while MPD1 is not a direct component of the photosynthetic electron transport chain, its role in ROS homeostasis is vital for maintaining the integrity and function of chloroplasts, and therefore, for efficient photosynthesis under stress conditions. nih.gov
| Feature | Description |
| Protein Name | MPD1 |
| Organism | Arabidopsis thaliana |
| Cellular Location | Chloroplast |
| Function in Photosynthesis | Indirect role through the management of reactive oxygen species (ROS) during chilling stress. nih.gov |
| Effect of Overexpression | Increased accumulation of H2O2 and heightened sensitivity to chilling damage. nih.gov |
Genetic Interactions of this compound with Other Genes/Proteins
The this compound, particularly in yeast (Saccharomyces cerevisiae), where it is also known as a member of the PDI family, has been shown to have several genetic interactions. yeastgenome.orgpax-db.org These interactions are crucial for understanding its function in the broader cellular context, especially within the endoplasmic reticulum (ER), where it is primarily located in yeast and participates in protein folding. uniprot.orgnih.gov
In yeast, MPD1 overexpression can suppress the lethality caused by the deletion of PDI1, a key protein disulfide isomerase, indicating a functional overlap or compensatory relationship between the two proteins. yeastgenome.org This suggests that MPD1 can perform some of the essential functions of PDI1 in its absence, likely related to the proper folding and disulfide bond formation of proteins in the ER.
Further research has identified more specific genetic and physical interactions. For instance, MPD1 interacts with and inhibits the chaperone activity of Cne1p, a calnexin-like chaperone in the ER. yeastgenome.orgpax-db.org This interaction highlights a regulatory role for MPD1 in the protein quality control system of the ER.
Quantitative genetic interaction studies have also suggested novel relationships. For example, the J domain chaperone JEM1 has been shown to be dependent on the PDI homolog MPD1. embopress.org Additionally, a study on genomic robustness in budding yeast revealed that MPD1, described as an endoplasmic reticulum chaperone-interacting protein, can suppress mutations in several cell cycle control genes, including cdc28, cdc20, and cdc16. researchgate.net This suppression underscores the importance of molecular chaperones and their interacting partners in maintaining cellular function in the face of genetic perturbations.
Data from the BioGRID database indicate numerous genetic interactions for MPD1 in Saccharomyces cerevisiae, including both negative and positive genetic interactions, as well as synthetic rescue, phenotypic enhancement, and suppression. yeastgenome.org These interactions point to a complex network of functional relationships involving MPD1 in various cellular processes.
| Interacting Gene/Protein | Organism | Type of Interaction | Functional Context |
| PDI1 | Saccharomyces cerevisiae | Dosage Rescue | Overexpression of MPD1 suppresses defects from PDI1 deletion. yeastgenome.org |
| Cne1p | Saccharomyces cerevisiae | Physical and Functional Interaction | MPD1 interacts with and inhibits the chaperone activity of Cne1p. yeastgenome.orgpax-db.org |
| JEM1 | Saccharomyces cerevisiae | Genetic Dependence | The J domain chaperone JEM1 is dependent on MPD1. embopress.org |
| cdc28, cdc20, cdc16 | Saccharomyces cerevisiae | Genetic Suppression | MPD1 suppresses mutations in these cell cycle control genes. researchgate.net |
Mpd1 Protein in Disease Pathogenesis: Mechanistic Insights from Model Systems
MPD1 Protein Dysregulation in Cellular Malignancies (mechanistic pathways)
While direct studies on the "this compound" in cancer are limited, the broader protein disulfide isomerase (PDI) family, to which MPD1 belongs, is significantly implicated in the pathogenesis of various cancers. nih.govmdpi.comcancerbiomed.org Cancer cells experience high levels of ER stress due to rapid proliferation and increased protein synthesis. nih.gov To cope with this, tumor cells often upregulate PDI family members to enhance protein folding capacity and alleviate the ER stress, thereby promoting survival and malignant progression. mdpi.comcancerbiomed.orgresearchgate.net
The mechanistic involvement of the PDI family in cancer encompasses several pathways:
The Unfolded Protein Response (UPR): PDI proteins are key components of the UPR, a signaling pathway activated by ER stress that determines cell fate. nih.gov In cancer cells, sustained UPR activation, supported by high levels of PDI, can promote adaptation and survival. nih.gov PDI proteins can modulate the three main branches of the UPR (IRE1, PERK, and ATF6), influencing downstream signaling that can lead to either apoptosis or cell survival. researchgate.net By assisting in the proper folding of proteins, PDIs help mitigate the protein aggregation that would otherwise trigger terminal UPR and cell death, thus supporting tumor growth. nih.govmdpi.com
Inhibition of Apoptosis: PDI family members have been shown to suppress apoptosis, a critical mechanism for cancer cell survival. researchgate.net For instance, some PDIs can inhibit caspase activation, a key step in the apoptotic cascade. nih.gov This anti-apoptotic function allows cancer cells to evade programmed cell death signals that would normally be initiated by cellular stress or chemotherapeutic agents.
Promotion of Metastasis and Invasion: High expression of PDIs is associated with increased cell migration, invasion, and metastasis in several cancers, including breast, colon, and lung cancer. nih.govresearchgate.net At the cell surface, PDI proteins can facilitate the activation of integrins and metalloproteases, which are crucial for cell adhesion and the remodeling of the extracellular matrix, processes fundamental to tumor invasion. nih.gov
Chemoresistance: The upregulation of PDI family proteins is linked to resistance against chemotherapeutic drugs. mdpi.com By enhancing the cell's capacity to manage protein folding stress induced by therapies, PDIs contribute to the survival of cancer cells.
The reliance of cancer cells on elevated PDI levels makes these proteins potential therapeutic targets. nih.govkoreascience.krmdpi.com Inhibition of PDI activity can disrupt proteostasis, leading to overwhelming ER stress and subsequent cell death in cancer cells, which are more vulnerable to such disruptions than normal cells. nih.govmdpi.com
| Research Finding | Mechanistic Pathway | Implication in Cancer |
| Upregulation of PDI family proteins in various tumors. mdpi.comcancerbiomed.org | Alleviation of Endoplasmic Reticulum (ER) Stress; Unfolded Protein Response (UPR). nih.govnih.gov | Supports rapid proliferation and survival of tumor cells. nih.gov |
| PDI-mediated suppression of apoptosis. researchgate.net | Inhibition of caspase activation. nih.gov | Contributes to cancer cell survival and chemoresistance. mdpi.com |
| Involvement of surface PDIs in cell adhesion and migration. nih.gov | Activation of integrins and metalloproteases. nih.gov | Promotes tumor invasion and metastasis. nih.govresearchgate.net |
This compound in Oxidative Stress-Related Disorders (mechanistic studies)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key factor in numerous diseases. mdpi.com PDI family proteins, including MPD1, are central to the cellular response to oxidative stress, primarily through their role in oxidative protein folding in the ER. mdpi.com
The formation of disulfide bonds is an oxidative process that can generate ROS as byproducts, potentially contributing to cellular oxidative stress. mdpi.com The PDI family enzymes catalyze these reactions, playing a dual role in both generating and responding to the redox state of the cell. mdpi.com
Mechanistic studies have revealed the following:
Redox Homeostasis in the ER: PDI proteins are key players in maintaining the redox balance within the ER. They act as oxidoreductases and isomerases to ensure the correct disulfide bonds are formed in newly synthesized proteins, a process vital for their function. mdpi.com This catalytic cycle is linked to other redox-active molecules and pathways within the ER.
Induction of Apoptosis: Under severe or prolonged oxidative stress, PDI can play a role in triggering apoptosis. mdpi.com This suggests that PDI acts as a sensor of the cellular redox state, tipping the balance from a pro-survival to a pro-apoptotic response when oxidative damage becomes overwhelming. mdpi.com
Interaction with ROS-Generating Systems: In some contexts, the machinery of oxidative protein folding, which includes PDI, is a significant source of cellular ROS. mdpi.com This highlights a direct mechanistic link between PDI function and the generation of oxidative stress.
In the context of specific model systems, studies on MPD1 homologs provide more direct insights. For example, in yeast, PDI family members like Mpd1p participate in the ER-associated degradation (ERAD) of misfolded proteins, a quality control pathway that is crucial for mitigating the damage caused by stressors, including oxidative stress. plos.org
| Finding from Mechanistic Study | Role of PDI/MPD1 | Implication in Oxidative Stress |
| PDI family proteins catalyze oxidative protein folding. mdpi.com | Act as oxidoreductases and isomerases for disulfide bond formation. | Can be a source of reactive oxygen species (ROS), contributing to the cellular oxidative load. mdpi.com |
| PDI is involved in the cellular stress response. mdpi.com | Functions as a redox sensor and can induce apoptosis under severe stress. | Plays a central role in the decision between cell survival and death in response to oxidative damage. mdpi.com |
| Yeast Mpd1p participates in ER-associated degradation (ERAD). plos.org | Acts as a chaperone for misfolded proteins, targeting them for degradation. | Helps clear damaged proteins, a key coping mechanism under oxidative stress. |
Genetic Mutations and Overexpression of MPD1 Gene and Their Mechanistic Consequences on this compound Function (e.g., chilling sensitivity in Arabidopsis)
Studies in the model organism Arabidopsis thaliana have provided direct evidence of the functional consequences of MPD1 gene dysregulation. In Arabidopsis, the this compound is located in the chloroplast and has been mechanistically linked to the management of ROS, particularly under conditions of environmental stress.
A key finding comes from the analysis of an mpd1-1 mutant, which was identified in a screen for chilling-sensitive plants. This mutant was found to be an overexpression allele . The mechanistic consequences of this overexpression were investigated, revealing a direct link between the levels of the this compound and oxidative stress.
MPD1 Overexpression and ROS Accumulation: In chilling conditions, Arabidopsis plants overexpressing the MPD1 gene accumulate significantly higher levels of hydrogen peroxide (H₂O₂) compared to wild-type plants. This is accompanied by a stronger induction of genes that respond to ROS.
Exacerbation of Chilling Damage: The chilling-sensitive phenotype of the MPD1 overexpression lines is directly caused by this dysregulation of ROS. This was confirmed by experiments where the application of paraquat, a ROS-generating herbicide, exacerbated the chilling-induced damage.
Mechanism of Damage: The research concludes that at low temperatures, an increased level of the this compound leads to elevated ROS production. This surge in ROS overwhelms the plant's antioxidant capacity, causing cellular damage and resulting in the observed chilling sensitivity.
These findings in Arabidopsis provide a clear mechanistic model where the quantity of the this compound directly modulates oxidative stress levels, with pathological consequences under specific environmental triggers. This demonstrates the critical importance of tightly regulating MPD1 expression to maintain cellular homeostasis.
| Genetic Alteration (in Arabidopsis) | Phenotype | Mechanistic Consequence |
| Overexpression of MPD1 gene. | Chilling sensitivity. | Increased production of Reactive Oxygen Species (H₂O₂) at low temperatures, leading to oxidative damage. |
| mpd1-1 mutant (overexpression allele). | Chilling sensitivity. | Dysregulation of ROS management, leading to heightened oxidative stress under chilling conditions. |
Evolutionary Conservation and Comparative Genomics of Mpd1 Protein
Phylogenetic Analysis of MPD1 Protein Homologs Across Species (e.g., yeast, mammals, plants)
Phylogenetic analysis reveals that this compound homologs are widespread, indicating an ancient origin and fundamental importance in eukaryotic life. nih.govnih.govresearchgate.net Homologs have been identified in a diverse array of species, including the budding yeast Saccharomyces cerevisiae, mammals like mice and humans, and plants such as Arabidopsis thaliana. nih.govnih.gov
In Saccharomyces cerevisiae, MPD1 is one of five genes encoding proteins with homology to the essential protein disulfide isomerase, PDI1. nih.govresearchgate.net These include MPD2, EUG1, and EPS1. nih.govresearchgate.net While PDI1 is essential for viability, the other homologs, including MPD1, are not. nih.gov However, overexpression of MPD1 can suppress the lethality associated with the deletion of PDI1, highlighting a degree of functional overlap. nih.gov
Mammalian homologs of the yeast Dpm1p, another protein involved in glycosylation, have been identified. nih.gov For instance, human and mouse DPM1 (hDPM1 and mDPM1) share about 30% amino acid identity with the yeast Dpm1 protein. nih.gov It is important to note that while the yeast DPM1 gene can complement defects in both mouse and hamster mutant cell lines, the mammalian DPM1 counterparts can only rescue the mouse mutant, suggesting a divergence in the functional requirements of the glycosylation pathway between yeast and mammals. nih.gov
In the plant kingdom, Arabidopsis thaliana possesses a gene (At4g03410) that codes for a chloroplast Mpv17_PMP22 protein, designated MPD1. nih.gov This protein family is also found in mammals and yeast, where its members are implicated in the management of reactive oxygen species (ROS). nih.gov The presence of MPD1 homologs across these distinct evolutionary lineages underscores its conserved role, likely tied to fundamental cellular processes. nih.govnih.govresearchgate.net
Table 1: Examples of this compound Homologs Across Different Species This table is interactive. You can sort the columns by clicking on the headers.
| Species | Gene/Protein Name | Key Characteristics | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | MPD1 / YOR288C | Member of the PDI family; non-essential but can functionally substitute for the essential PDI1 when overexpressed. yeastgenome.orgnih.govnih.gov | yeastgenome.org |
| Mus musculus (Mouse) | mDPM1 | Homolog of yeast Dpm1p; involved in dolichol-phosphate-mannose synthesis. nih.gov | nih.gov |
| Homo sapiens (Human) | hDPM1 | Homolog of yeast Dpm1p; shares 30% amino acid identity with the yeast protein. nih.gov | nih.gov |
| Arabidopsis thaliana (Plant) | MPD1 (At4g03410) | Chloroplast Mpv17_PMP22 family protein; involved in ROS management during chilling stress. nih.gov | nih.gov |
| Schizosaccharomyces japonicus (Yeast) | mpd1 (SJAG_04046) | Thioredoxin family protein. japonicusdb.org | japonicusdb.org |
Conservation of this compound Domains and Functional Motifs
The functional capabilities of MPD1 and its homologs are rooted in the conservation of specific protein domains and motifs. A prominent feature across many MPD1-like proteins is the thioredoxin-like domain, which is crucial for the enzymatic activity of protein disulfide isomerases. nih.govscispace.comuniprot.org This domain facilitates the formation and rearrangement of disulfide bonds in proteins, a critical step in their proper folding within the endoplasmic reticulum. uniprot.org
In Saccharomyces cerevisiae, Mpd1p contains a single thioredoxin-like domain with a canonical CXXC active site motif. nih.govscispace.com This motif is essential for its oxidative function. scispace.com The MPD1 gene product in yeast also possesses a putative N-terminal signal sequence and a C-terminal endoplasmic reticulum (ER) retention signal, ensuring its correct localization and function. nih.gov
While mammalian DPM1 homologs (hDPM1 and mDPM1) share sequence identity with their yeast counterpart, they notably lack the hydrophobic transmembrane domain present in the yeast synthase. nih.gov This structural difference likely contributes to the observed functional divergence, where the mammalian proteins require an additional gene product to carry out the synthesis of dolichol-phosphate-mannose, a function managed solely by Dpm1p in yeast. nih.gov
The Membrane Proximal Domain (MPD), found in the Transient Receptor Potential Vanilloid (TRPV) channel subfamily, is another example of a highly conserved domain. mdpi.com While not directly named this compound, the study of this MPD domain in TRPV1 and TRPV2 (designated MPD1 and MPD2 in the context of that specific research) reveals conserved features. mdpi.com This domain is involved in protein-protein and lipid-protein interactions and contains a putative SNARE-binding protein motif, highlighting its role in protein trafficking. mdpi.com
Table 2: Conserved Domains and Motifs in MPD1 and Related Proteins This table is interactive. You can sort the columns by clicking on the headers.
| Protein/Family | Organism/Group | Conserved Domain/Motif | Function | Reference |
|---|---|---|---|---|
| Mpd1p | Saccharomyces cerevisiae | Thioredoxin-like domain with CXXC motif | Catalyzes disulfide bond rearrangement. nih.govuniprot.org | nih.gov |
| Mpd1p | Saccharomyces cerevisiae | ER retention signal | Retains the protein within the endoplasmic reticulum. nih.gov | nih.gov |
| DPM1 | Mammals | DPM1 domain | Synthesis of dolichol-phosphate-mannose. nih.gov | nih.gov |
| Mpv17_PMP22 Family | Plants, Mammals, Yeast | Mpv17/PMP22 domain | Associated with ROS management. nih.gov | nih.gov |
| TRPV1/TRPV2 | Animals | Membrane Proximal Domain (MPD) | Mediates protein-protein and lipid-protein interactions. mdpi.com | mdpi.com |
Divergence and Specialized Roles of this compound in Different Lineages
Despite the conservation of core domains, the evolutionary path of MPD1 has led to significant functional divergence and specialization in different organisms.
In the yeast S. cerevisiae, while several PDI family members exist, Mpd1p is the only homolog capable of performing all the essential functions of the primary PDI1 protein on its own when overexpressed. nih.govscispace.com This suggests a degree of functional redundancy but also hints at subtle specializations. For instance, studies have shown that Mpd1 has a preference for interacting with the Sec61 translocon, as opposed to its homolog Ssh1, indicating a specific role in the context of protein translocation and degradation pathways. plos.orgnih.gov Mpd1, a CPY-specific ERAD factor, binds to the ER-lumenal hinge region of Sec61. plos.org Deletion of this binding site leads to a specific defect in the ER-associated degradation (ERAD) of the misfolded protein CPY. plos.org
In mammals, the functional context of MPD1-related proteins expands. As mentioned, mammalian DPM1 requires an additional protein component for its function, a clear divergence from the yeast system. nih.gov Furthermore, mutations in genes related to the MPD1 family can have severe consequences. For example, mutations in the β-myosin gene (MYH7), which can cause Laing distal myopathy (MPD1), highlight the critical role of related protein structures in muscle function. researchgate.net
In plants, the Arabidopsis this compound has acquired a specialized role in stress response. nih.gov Located in the chloroplast, it is involved in managing reactive oxygen species (ROS) specifically during chilling stress. nih.gov Overexpression of this protein leads to increased accumulation of hydrogen peroxide and heightened sensitivity to chilling, demonstrating a finely tuned regulatory role that is distinct from its functions in yeast and mammals. nih.gov This adaptation underscores how a conserved protein family can be co-opted and modified to meet the specific environmental challenges faced by different lineages.
This divergence illustrates a key principle of molecular evolution: gene duplication and subsequent specialization allow for the development of novel functions and increased regulatory complexity, enabling organisms to adapt to diverse environments and physiological needs. nih.govbiorxiv.org
Advanced Methodologies and Research Approaches in Mpd1 Protein Studies
Molecular and Cell Biology Techniques for MPD1 Protein Research
Molecular and cell biology techniques are fundamental to understanding the role of the this compound in a cellular context. These methods allow for the precise manipulation of the MPD1 gene and the controlled production of the protein for further study.
Gene Editing Technologies (CRISPR/Cas9, RNA Interference) for MPD1 Gene Manipulation
The functional analysis of the this compound heavily relies on technologies that can modulate the expression of its corresponding gene. Techniques like CRISPR/Cas9 and RNA interference (RNAi) have been pivotal in creating loss-of-function models to study the cellular consequences of MPD1 depletion.
In studies involving the yeast ortholog of MPD1, Mpd1p, gene deletion cassettes have been used to create knockout strains. This allows researchers to observe the phenotypic effects of the complete absence of the protein, providing clues to its function. For instance, deletion of the MPD1 gene in yeast has been shown to impact cell wall integrity and protein glycosylation pathways.
While CRISPR/Cas9 is a powerful tool for creating precise genomic modifications, including gene knockouts and specific point mutations in various organisms, RNA interference is used to achieve transient knockdown of gene expression by targeting MPD1 mRNA for degradation. This approach is particularly useful for studying essential genes where a complete knockout would be lethal.
Overexpression and Recombinant this compound Production Systems
To obtain large quantities of the this compound for biochemical and structural studies, researchers utilize overexpression and recombinant protein production systems. These systems involve introducing the MPD1 gene into a host organism, such as bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), or insect cells, which then mass-produce the protein.
E. coli is a commonly used host due to its rapid growth and high protein yields. However, as MPD1 is a glycoprotein, bacterial systems may not be suitable for producing a functionally active protein with the correct post-translational modifications. In such cases, eukaryotic systems like yeast or insect cells are preferred as they possess the necessary cellular machinery for proper protein folding and glycosylation. The choice of the expression system is critical and depends on the specific research question and the downstream applications of the purified protein.
Biochemical and Biophysical Characterization of this compound
Once the this compound is produced and purified, a suite of biochemical and biophysical techniques is employed to characterize its properties, activity, and structure.
Protein Purification and Activity Assays of this compound
The purification of recombinant this compound is a crucial step that often involves multiple chromatography techniques. A common strategy is to engineer a tag, such as a polyhistidine-tag (His-tag) or a glutathione (B108866) S-transferase (GST) tag, onto the protein. This allows for efficient purification using affinity chromatography. Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, are often necessary to achieve a high degree of purity.
Activity assays are then developed to measure the functional capabilities of the purified this compound. For example, if MPD1 functions as an enzyme, assays would be designed to quantify its catalytic activity by measuring the rate of substrate conversion to product. These assays are essential for understanding the protein's biological role and for screening potential inhibitors or activators.
Spectroscopic and Imaging Techniques for this compound Localization and Dynamics
To determine the subcellular localization of the this compound, researchers often use immunofluorescence microscopy. This technique involves using fluorescently labeled antibodies that specifically bind to the this compound, allowing its visualization within fixed cells. Confocal microscopy, a more advanced form of fluorescence microscopy, provides high-resolution images and allows for the three-dimensional reconstruction of the protein's distribution within the cell.
These imaging techniques have been instrumental in showing that MPD1 is localized to specific cellular compartments, such as the endoplasmic reticulum, which is consistent with its proposed role in protein quality control and glycosylation.
Table 1: Techniques for this compound Localization
| Technique | Principle | Information Gained |
| Immunofluorescence Microscopy | Uses fluorescently labeled antibodies to detect the this compound within fixed cells. | Provides information on the subcellular location of the this compound. |
| Confocal Microscopy | An advanced fluorescence microscopy technique that uses a pinhole to reject out-of-focus light, providing high-resolution optical sections. | Allows for detailed 3D visualization of this compound distribution within cellular compartments. |
Structural Determination Approaches (X-ray Crystallography, Cryo-EM, NMR) for this compound
Determining the three-dimensional structure of the this compound is crucial for understanding its mechanism of action at a molecular level. Several high-resolution structural biology techniques can be employed for this purpose.
X-ray crystallography is a powerful technique that requires the protein to be crystallized. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the protein, from which its atomic structure can be determined.
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins that are difficult to crystallize. In cryo-EM, a frozen-hydrated sample of the protein is imaged using an electron microscope, and the resulting two-dimensional images are computationally combined to generate a three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is another technique used for structure determination, particularly for smaller, soluble proteins. NMR can also provide information about the protein's dynamics and interactions in solution.
The choice of structural determination method depends on the properties of the this compound, such as its size, stability, and ability to crystallize.
Table 2: Structural Determination Approaches for this compound
| Technique | Principle | Requirements |
| X-ray Crystallography | X-ray diffraction from a protein crystal is used to determine the atomic structure. | Requires well-ordered protein crystals. |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen protein samples is used to reconstruct a 3D model. | Suitable for large proteins and complexes; does not require crystallization. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to determine the structure and dynamics of the protein in solution. | Generally limited to smaller, soluble proteins. |
Proteomics and Interactomics Approaches for this compound Interaction Networks
The study of protein-protein interactions (PPIs) is fundamental to understanding the cellular functions of proteins like MPD1. Proteomics and interactomics offer powerful tools to map the complex network of interactions that MPD1 engages in within the cell. uni-muenchen.de These approaches are crucial for elucidating how MPD1 is integrated into cellular pathways and regulated through its associations with other biomolecules. nih.gov
Mass Spectrometry-Based Identification of this compound Interactors
Mass spectrometry (MS) has become an indispensable technology for identifying protein-protein interactions on a large scale. nih.govnih.gov In the context of MPD1, MS-based methods are typically coupled with affinity purification techniques, such as co-immunoprecipitation, to isolate MPD1-containing complexes from cell lysates. embopress.org In this "bottom-up" proteomics approach, the isolated protein complexes are enzymatically digested into smaller peptides, which are then analyzed by the mass spectrometer to identify their sequence and, consequently, the identity of the interacting proteins. uni-muenchen.de
A significant application of this methodology identified MPD1 as an interactor of the Sec61 translocon channel in yeast. Researchers used affinity purification of Sec61 followed by mass spectrometry and identified several endoplasmic reticulum-associated degradation (ERAD) factors, including Mpd1. figshare.comresearchgate.net This finding suggests a role for Mpd1 in the quality control of proteins passing through the ER. nih.gov The combination of bait-prey purification with MS analysis facilitates the construction of comprehensive protein interaction maps, revealing both stable and transient associations. nih.gov
Table 1: Selected MPD1 Interactors in Saccharomyces cerevisiae Identified via Mass Spectrometry-Based Approaches
| Interacting Protein | Cellular Role | Significance of Interaction | Reference |
| Sec61 | Protein translocation channel in the ER | Links MPD1 to the ER-associated degradation (ERAD) pathway for misfolded proteins. | figshare.comnih.govplos.org |
| Cne1p (Calnexin) | ER chaperone | MPD1 interacts with and inhibits the chaperone activity of Cne1p, suggesting a regulatory role in protein folding. | yeastgenome.org |
| Pdi1p | Protein Disulfide Isomerase | Genetic interaction; MPD1 overexpression suppresses defects from PDI1 deletion, indicating functional redundancy or support. | yeastgenome.orgnih.govnih.gov |
Proximity Ligation Assays and Co-Immunoprecipitation Studies for this compound Interactions
To validate and further investigate the interactions identified by high-throughput methods, more targeted techniques like Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assays (PLA) are employed.
Co-Immunoprecipitation (Co-IP) is a robust method used to confirm protein-protein interactions within the cellular environment. abcam.comcmpcollege.ac.innih.gov This technique involves using an antibody to capture a specific protein of interest (the "bait," e.g., MPD1), thereby also pulling down any proteins that are bound to it (the "prey"). cmpcollege.ac.in The presence of interacting partners is then typically confirmed by Western blotting. Studies have utilized crosslinking followed by co-immunoprecipitation to demonstrate and characterize the direct interaction between Mpd1 and the Sec61 translocon in yeast, confirming the data obtained from mass spectrometry. plos.org This approach is crucial for studying the dynamics of interactions in response to cellular stimuli or mutations. nih.gov
Proximity Ligation Assays (PLA) offer a highly sensitive and specific method for visualizing protein interactions directly within fixed cells. navinci.sesigmaaldrich.com The technique uses antibodies tagged with short DNA oligonucleotides. When two antibodies bind to their respective target proteins in close proximity (less than 40 nm), the attached DNA strands can be joined to create a circular DNA molecule, which is then amplified. sigmaaldrich.complos.org This amplification generates a fluorescent signal, allowing for the detection and localization of individual protein-protein interaction events. sigmaaldrich.com A systematic, high-throughput PLA-based method developed in yeast, known as Cel-lctiv, was used to measure differential interactomes. nih.gov This study demonstrated that Mpd1 exhibits a preferential interaction with the Sec61 translocon over its homolog, Ssh1, highlighting the specificity of this interaction in vivo. nih.gov
Functional Genomics and High-Throughput Screening for this compound Modulators
Functional genomics utilizes genome-wide approaches to understand gene function. In the study of MPD1, this often involves systematic gene deletion or overexpression to observe resulting phenotypes. In Saccharomyces cerevisiae, the genome contains four nonessential homologs to the essential PDI1 gene: MPD1, MPD2, EUG1, and EPS1. nih.govscispace.com Functional genomics studies involving simultaneous deletions of these genes revealed that they are not functionally interchangeable. nih.govscispace.com Notably, Mpd1p was the only homolog that, when overexpressed, could perform all the essential functions of Pdi1p, demonstrating its unique and critical role within the PDI family in yeast. nih.govscispace.com
High-Throughput Screening (HTS) encompasses automated methods to test large numbers of chemical or biological modulators for their effect on a specific target or pathway. nih.gov HTS assays can be designed to identify small molecules that either inhibit or enhance protein-protein interactions, making them a valuable tool for discovering modulators of the MPD1 interactome. nih.govdianabiotech.com For instance, an HTS campaign could be developed to find compounds that disrupt the MPD1-Sec61 interaction or modulate MPD1's enzymatic activity. Such screens often use fluorescence or luminescence-based readouts in microplate formats to rapidly assess thousands of compounds. dianabiotech.commdpi.com While specific large-scale screening campaigns for MPD1 modulators are not prominently documented, the technologies for HTS of protein-protein interaction inhibitors are well-established and applicable. nih.govdianabiotech.com
In Vivo Model Systems for Studying this compound Function
In vivo model systems are indispensable for studying the physiological roles of proteins in the context of a whole organism. Different model organisms have revealed diverse functions for MPD1 and its homologs.
Saccharomyces cerevisiae (Baker's Yeast): Yeast has been the primary model for elucidating the fundamental role of MPD1. In S. cerevisiae, MPD1 (also known as YOR288C) is a member of the protein disulfide isomerase (PDI) family located in the endoplasmic reticulum. nih.govyeastgenome.org It is not essential for growth under normal conditions. nih.gov However, its overexpression can suppress the lethality caused by the deletion of PDI1, an essential gene for protein folding and disulfide bond formation. yeastgenome.orgnih.gov This indicates a functional overlap with Pdi1p. nih.gov Structural studies of yeast Mpd1p have highlighted the diversity within the PDI family, showing how different domain orientations can present redox-active motifs in unique contexts. nih.gov
Arabidopsis thaliana (Thale Cress): In the plant model A. thaliana, a homolog of MPD1 (At4g03410) has been identified with a distinct role and location. Unlike the ER-resident yeast protein, the Arabidopsis MPD1 is located in the chloroplast. nih.gov Research using overexpression mutants has revealed its involvement in managing reactive oxygen species (ROS). Under chilling conditions, plants overexpressing MPD1 accumulate higher levels of hydrogen peroxide and show increased sensitivity to cold, a phenotype linked to ROS dysregulation. nih.gov This suggests a role for the plant MPD1 homolog in temperature response and oxidative stress management. nih.gov
Drosophila melanogaster (Fruit Fly): In fruit flies, the term MPD1 can be associated with a different protein context. Studies on Laing early-onset distal myopathy (MPD1), a human muscle disease, have utilized Drosophila as a model system. gu.se In this context, MPD1 refers to a disease-related myosin protein, not the PDI family member. Creating Drosophila models that carry mutations corresponding to human MPD1 disease allows researchers to study the mechanisms of muscle atrophy and test potential therapeutic strategies in a living organism. gu.se
Table 2: Summary of this compound Function in Different Model Systems
| Model Organism | Gene/Protein Name | Cellular Location | Key Function(s) | Reference |
| Saccharomyces cerevisiae | MPD1 / YOR288C | Endoplasmic Reticulum | Protein disulfide isomerase; protein folding; ER-associated degradation (ERAD). | yeastgenome.orgnih.govnih.gov |
| Arabidopsis thaliana | MPD1 / At4g03410 | Chloroplast | Regulation of reactive oxygen species (ROS) during chilling stress. | nih.gov |
| Drosophila melanogaster | MPD1 (human homolog) | Muscle | Model for human Laing distal myopathy, involved in muscle structure/function. | gu.se |
Future Directions and Unanswered Questions in Mpd1 Protein Research
Elucidating Novel Functions and Uncharacterized Interactors of MPD1 Protein
The full spectrum of MPD1's cellular activities is yet to be completely understood. While it is recognized as a member of the protein disulfide isomerase (PDI) family, its specific roles beyond general protein folding and response to endoplasmic reticulum stress are emerging. yeastgenome.orgjaponicusdb.org
In the context of Laing distal myopathy (MPD1), mutations in the MYH7 gene, which codes for the β-myosin heavy chain, are the primary cause. nih.govbiorxiv.org The MPD1 designation in this context refers to 'myopathy, distal 1' and is linked to this specific genetic form of muscular dystrophy. ecu.edu.au The interaction between the mutant β-myosin and other cellular proteins, and how this leads to the disease phenotype, is an area ripe for investigation. For example, studies have shown that proline substitutions in the myosin rod can lead to the formation of cytoplasmic aggregates. nih.govcsic.es Identifying the full complement of proteins that interact with both wild-type and mutant β-myosin will be crucial to understanding the molecular basis of the disease.
Furthermore, in yeast, MPD1 has been shown to interact with and inhibit the chaperone activity of Cne1p. yeastgenome.org Identifying other potential interacting partners will provide a more comprehensive picture of its functional network. Techniques such as co-immunoprecipitation followed by mass spectrometry can be employed to uncover novel interactors.
Understanding the Context-Dependent Roles of this compound in Cellular Physiology
The function of a protein can be highly dependent on the cellular context, including cell type, developmental stage, and environmental conditions. nih.govbmbreports.orgresearchgate.net For MPD1, this is particularly relevant. In yeast, deletion of the MPD1 gene has been observed to increase replicative lifespan, suggesting an anti-longevity role in this context. senescence.info Conversely, its function in human muscle cells is critical, as mutations in the associated MYH7 gene lead to myopathy. nih.govbiorxiv.org
The clinical outputs of MPD1-related mutations are influenced by the specific amino acid changes and the different cellular environments and physiological demands of various muscle compartments. nih.gov For instance, while many MPD1-causing mutations are in the myosin rod domain, a few are located in the motor domain. biorxiv.org The pathological mechanisms for these different groups of mutations are likely distinct and complex. nih.gov Understanding how the cellular environment modulates the effects of these mutations is a key area for future research. This could involve studying the expression and activity of MPD1 in different muscle fiber types and at various stages of development and disease progression.
Bridging Mechanistic Insights of this compound to Broader Biological Significance
Connecting the molecular-level functions of MPD1 to its impact on the whole organism is a critical next step. For Laing distal myopathy, research has begun to bridge this gap. Studies using a mouse model with the R1500P mutation have shown that this single amino acid change in the myosin rod adversely affects myosin motor activity, leading to muscle weakness and fatigue. researchgate.netresearchgate.net These findings provide a direct link between a specific molecular defect and the resulting physiological phenotype. researchgate.net
The concept of protein-mediated bridging, where a protein links two or more other molecules, is a key mechanism in biological organization. nih.gov In the case of MPD1-related myopathy, the mutant myosin protein itself could be considered a "bridge" to a pathological state. Further investigation into how these mutant proteins disrupt the highly organized structure of the sarcomere and interact with other cellular components will provide deeper insights into the disease's broader biological significance. For instance, it has been shown that some mutations lead to a conformational shift in myosin heads, causing hypercontractility and increased ATP consumption. csic.esresearchgate.net
Development of Advanced Research Tools for this compound Manipulation and Detection
Advancing our understanding of MPD1 will heavily rely on the development and application of sophisticated research tools. advancedsciencenews.com For the study of MPD1 in the context of Laing distal myopathy, this includes the creation of more refined animal models that accurately recapitulate the human disease. biorxiv.org The existing mouse model for the R1500P mutation has already proven valuable for elucidating disease pathogenesis and as a platform for testing potential therapies. biorxiv.orgresearchgate.net
Q & A
Q. What are the primary cellular functions of MPD1, and what experimental approaches validate these roles?
MPD1 (Myopathy-associated Protein D1) is implicated in two key pathways:
- ER-associated degradation (ERAD) : MPD1 interacts with the Sec61 translocon to facilitate degradation of misfolded proteins like CPY* via the ERAD pathway. Chemical crosslinking coupled with mass spectrometry (e.g., identifying Sec61-MPD1 interactions) and yeast mutant studies (e.g., CPY* degradation assays) are critical for validation .
- Cytoskeletal organization : MPD1 mutations (e.g., R1500P, L1706P) disrupt myosin assembly, leading to cytoplasmic accumulation and distal myopathies. Immunofluorescence microscopy and mammalian cell transfection models are used to assess myosin localization defects .
Q. Which experimental models are optimal for studying MPD1’s molecular mechanisms?
- Yeast models : Ideal for ERAD studies due to conserved Sec61 machinery and tractable genetic manipulation (e.g., monitoring CPY* turnover in Saccharomyces cerevisiae mutants) .
- Mammalian cell lines : Used for analyzing myosin assembly defects (e.g., HEK293T or C2C12 myoblasts transfected with mutant MPD1 constructs) .
- Patient-derived tissues : Muscle biopsies from individuals with MYH7 gene variants provide insights into clinical-pathological correlations (e.g., hyaline body formation) .
Q. What standard methodologies detect MPD1 expression and localization?
- Western blotting : Quantifies MPD1 levels using antibodies specific to its conserved domains (e.g., residues 1500–1706).
- Immunofluorescence microscopy : Localizes MPD1 in ER or cytoskeletal compartments (e.g., co-staining with Sec61 or myosin heavy chain markers) .
- CRISPR/Cas9 knockout models : Validate functional roles by observing phenotypic rescue in MPD1-deficient cells .
Advanced Research Questions
Q. How can conflicting data on MPD1’s dual roles in ERAD and myosin assembly be resolved?
- Tissue-specific knockout models : Compare MPD1 function in secretory tissues (e.g., liver) versus muscle to dissect compartment-specific roles.
- Proteomic profiling : Use LC-MS/MS to identify interaction partners in different cellular contexts (e.g., ER vs. cytoplasm) .
- Structural studies : Cryo-EM or X-ray crystallography of MPD1-Sec61 complexes could clarify mechanistic overlaps .
Q. What strategies address variability in phenotypic outcomes of MPD1 mutations?
- Functional mutagenesis screens : Introduce patient-derived mutations (e.g., MYH7 exon 34 variants) into model organisms to assess pathogenicity gradients .
- Biochemical assays : Measure ATPase activity or protein stability of mutant MPD1 to correlate biophysical properties with clinical severity .
- Multi-omics integration : Combine transcriptomic data (RNA-seq) with proteomic datasets to identify compensatory pathways in mutation carriers .
Q. How can researchers design experiments to study MPD1’s therapeutic potential in cancer?
- Prodrug activation assays : Test MPD1-based constructs (e.g., albumin-DEVD-DOX conjugates) in caspase-3-rich tumor models using fluorescence-activated cell sorting (FACS) to quantify drug release .
- In vivo imaging : Track MPD1 prodrug distribution in metastatic niches via mass spectrometry imaging (MSI) or radiolabeling .
- Bystander effect analysis : Co-culture αVβ3-positive and -negative cells to validate MPD1’s sustained apoptotic effects .
Q. What methods improve reproducibility in MPD1-related proteomic studies?
- Technical replicates : Use label-free quantification (LFQ) or tandem mass tag (TMT) labeling to control for LC-MS/MS variability .
- Protein inference algorithms : Apply tools like Percolator to reduce false-positive identifications in large-scale datasets .
- FAIR-compliant data deposition : Share raw MS files in repositories like PRIDE to enable cross-study validation .
Key Methodological Considerations
- For ERAD studies : Prioritize in vitro reconstitution assays (e.g., purified Sec61-MPD1 complexes) to isolate retrotranslocation steps .
- For mutation analyses : Use patient-derived induced pluripotent stem cells (iPSCs) to model tissue-specific phenotypes .
- For structural biology : Leverage the Protein Model Portal (PMP) to compare computational predictions with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
